3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol
Description
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-methyl-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C12H23NO/c1-9(2)13-10-5-4-6-11(13)8-12(3,14)7-10/h9-11,14H,4-8H2,1-3H3 |
InChI Key |
UQSIPZZJOCAWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2CCCC1CC(C2)(C)O |
Origin of Product |
United States |
Preparation Methods
Method Based on Benzylated Intermediates and Reductive Steps
This method, adapted from a detailed synthesis of 9-azabicyclo[3.3.1]nonane derivatives, involves the following key steps:
| Step | Reaction | Conditions | Yield / Notes |
|---|---|---|---|
| A | Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Reaction of acetone dicarboxylic acid with glutaraldehyde and benzylamine in acidic aqueous medium at 0–10 °C, followed by aging | 57% isolated in crude form |
| B | Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | Sodium borohydride in methanol at 0–5 °C | 89% yield, crude product used directly |
| C | Acid-catalyzed dehydration to 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene | Heating in 70% aqueous sulfuric acid at 100 °C for 20 h | 93% yield, high purity |
| D | Hydrogenation to 9-Azabicyclo[3.3.1]nonane | Pd(OH)2/C catalyst, hydrogen gas at 50 psi, 50 °C, 48 h | 89.6% yield |
| E | Oxidation to 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) | Oxidation with sodium tungstate and hydrogen peroxide | Used as catalyst in oxidation reactions |
Method Involving Osmium Tetroxide Mediated Oxidation and Substitution
This alternative route focuses on introducing the hydroxyl group stereoselectively:
| Step | Reaction | Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Starting from 5-(3-methoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]non-3-ene | Known intermediate | - |
| 2 | Bromination at C-4 followed by substitution with potassium benzoate | To introduce hydroxyl precursor | - |
| 3 | Osmium tetroxide mediated dihydroxylation | 4% wt OsO4 in water with N-methylmorpholine N-oxide (NMO) | Mixture of hydroxy and keto amides |
| 4 | Reduction with lithium aluminum hydride (LAH) | Refluxing conditions | Single product with defined stereochemistry |
| 5 | O-Demethylation | Using boron tribromide (BBr3) | Yields target hydroxy compound with C4α-OH stereochemistry |
Introduction of the 9-(propan-2-yl) Group
While the above methods focus on the bicyclic core and the 3-hydroxyl group, the 9-(propan-2-yl) substituent (isopropyl group) is typically introduced by alkylation of the nitrogen atom or via substitution on the bicyclic framework.
- Direct alkylation of the nitrogen with isopropyl halides under basic conditions is a common strategy.
- Alternatively, starting materials bearing the isopropyl group can be used to build the bicyclic system, although such routes are less documented.
Comparative Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Pb(OAc)4 and PhI(OAc)2.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and brominated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown antifungal and antibacterial properties.
Medicine: Its potential pharmacological activities make it a candidate for drug development.
Industry: It can be used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol exerts its effects involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure allows it to act as a nucleophile, participating in various chemical reactions. The compound can form stable intermediates that facilitate the formation of desired products in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogues and Their Properties
Sigma Receptor Ligands
- σ2 Selectivity : N-Substituted carbamates (e.g., cyclopropylmethyl derivatives) show >1,000-fold selectivity for σ2 over σ1 receptors, critical for cancer imaging .
- Anticancer Potential: 3,7-Diazabicyclo derivatives induce apoptosis in tumor cells via mitochondrial pathways, with IC50 values <10 µM .
Biological Activity
3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound notable for its unique structural features, including a nitrogen atom within its bicyclic framework. This compound has garnered attention in various fields, particularly due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is CHNO, with a molecular weight of 197.32 g/mol. The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 197.32 g/mol |
| IUPAC Name | 3-methyl-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-ol |
| InChI | InChI=1S/C12H23NO/c1-9(2)13... |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antifungal and antibacterial activities. These properties are attributed to the compound's ability to interact with microbial cell membranes and inhibit essential metabolic pathways .
The biological activity is primarily mediated through the compound's interaction with various molecular targets, including enzymes involved in microbial metabolism. The nitrogen atom in the bicyclic structure enhances its nucleophilic character, allowing it to form stable intermediates that disrupt microbial function .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 31.25 μg/mL, indicating potent antibacterial activity .
- Antifungal Activity : Another research focused on the antifungal potential of this compound against Candida albicans. The study found that specific modifications to the bicyclic structure enhanced antifungal potency, suggesting a pathway for developing new antifungal agents .
Research Findings
Recent studies have explored various synthetic routes for creating analogs of this compound, emphasizing its potential in drug development:
Synthetic Routes
Several methods have been documented for synthesizing this compound, including:
- Radical C-carbonylation : This method involves the reaction of methylcyclohexylamines under controlled conditions to yield high-purity products .
Pharmacological Potential
The pharmacological profile of this compound indicates potential applications in treating diseases such as:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol, and how are stereochemical outcomes controlled?
- Methodology :
- Step 1 : Cyclization of precursors (e.g., cyclopropylmethylamine derivatives) under basic conditions, followed by reduction of ketones to alcohols using agents like NaBH₄ or LiAlH₄ .
- Step 2 : Stereocontrol is achieved via catalytic hydrogenation with Ru complexes (e.g., cis-RuCl₂(dppb)) under H₂ pressure (10 atm), favoring endo-alcohol formation due to steric and electronic factors .
- Key Data :
| Catalyst | Yield (%) | endo:exo Ratio |
|---|---|---|
| RuCl₂(dppb) | 85–92 | 95:5 |
| Pd(OH)₂/C | 70–78 | 70:30 |
Q. How is the molecular conformation of this compound determined experimentally?
- Methodology :
- C-13 NMR : Assigns chair-boat vs. double-chair conformations based on chemical shifts and coupling constants. For example, endo-alcohols adopt chair-boat conformations, while exo-isomers prefer double-chair .
- X-ray crystallography : Resolves bond angles and torsion angles (e.g., O–C–C–N dihedral angles) to validate computational models .
- Key Insight : Steric hindrance from the 3-methyl group stabilizes the chair-boat conformation, impacting receptor binding .
Q. What preliminary biological activities have been reported for this compound?
- Findings :
- Neuropharmacology : Modulates serotonin transporters (SERT) and sigma receptors (Ki = 120 nM), suggesting potential antidepressant or analgesic effects .
- Comparative Activity :
| Compound | SERT Inhibition (IC₅₀) | Sigma Receptor Affinity (Ki) |
|---|---|---|
| 3-Methyl-9-(propan-2-yl) | 1.2 µM | 120 nM |
| 9-Benzyl analog | 2.5 µM | 450 nM |
Advanced Research Questions
Q. How do solvent and catalyst selection influence stereoselectivity during hydrogenation of the ketone precursor?
- Experimental Design :
- Catalyst Screening : Ru-based catalysts (e.g., cis-RuCl₂(Me-bima)) in polar aprotic solvents (e.g., butan-1-ol) enhance endo-selectivity via substrate-catalyst π-interactions .
- Contradictions : Pd/C in EtOAc/MeOH yields lower stereoselectivity (70:30), attributed to competing adsorption pathways .
- Optimization Strategy :
- Use chiral ligands (e.g., BINAP) with Ru to improve enantiomeric excess (ee > 90%) .
Q. What computational methods are effective for predicting conformational stability and receptor binding?
- Methodology :
- DFT Calculations : B3LYP/6-31G* models predict chair-boat as the lowest-energy conformation (ΔG = −2.3 kcal/mol vs. double-chair) .
- Molecular Docking : AutoDock Vina simulations show the 3-methyl group occupies a hydrophobic pocket in SERT (binding energy = −9.2 kcal/mol) .
- Validation : MD simulations (100 ns) confirm stable binding poses in lipid bilayers .
Q. How can conflicting data on biological activity (e.g., receptor affinity vs. in vivo efficacy) be resolved?
- Case Study :
- In vitro : High sigma-1 receptor affinity (Ki = 120 nM) .
- In vivo : Weak analgesic effect in rodent models (ED₅₀ = 15 mg/kg vs. 5 mg/kg for morphine).
Q. What strategies address low yields in large-scale synthesis of the endo-isomer?
- Process Chemistry :
- Continuous Flow Reactors : Reduce reaction time (2 h vs. 6 h batch) and improve purity (>99%) via real-time monitoring .
- Crystallization Optimization : Use anti-solvent (hexane) to selectively precipitate the endo-isomer (purity = 98.5%) .
- Data :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 70% | 88% |
| Purity | 95% | 99% |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
